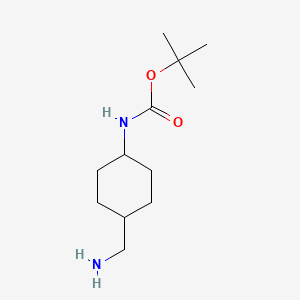

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQFOBONHIXDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373207 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177583-27-6, 1184918-37-3 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

CAS Number: 177583-27-6

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a primary amine separated by a rigid trans-cyclohexyl spacer, has emerged as a critical component in the medicinal chemist's toolbox. Its unique stereochemistry and orthogonally protected functional groups offer precise control over synthetic routes, making it an invaluable intermediate in the construction of targeted therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth analysis of its chemical properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. The properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 177583-27-6 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 228.33 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.01 g/cm³ (Predicted) | [2] |

| Water Solubility | Slightly soluble | [1] |

| pKa | 12.52 ± 0.40 (Predicted) | [1] |

Spectroscopic Characterization

The structural integrity of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by a prominent singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[4] The protons of the cyclohexyl ring appear as a series of multiplets in the aliphatic region, typically between 0.8 and 1.8 ppm. The methylene protons adjacent to the primary amine (-CH₂NH₂) are expected around 2.5-2.7 ppm, while the proton on the nitrogen of the carbamate (-NH-) may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum shows a characteristic signal for the quaternary carbon of the tert-butyl group around 79-80 ppm and the methyl carbons of the tert-butyl group around 28 ppm.[5] The carbons of the cyclohexyl ring will resonate in the 25-45 ppm range, with the carbon bearing the aminomethyl group and the carbon bearing the carbamate showing distinct shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong C=O stretch from the carbamate group is typically observed around 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine and the carbamate are visible in the region of 3300-3500 cm⁻¹. C-H stretching of the alkyl groups is observed below 3000 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper handling and storage are crucial for ensuring laboratory safety.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

The Role in Modern Drug Discovery: A Versatile Linker and Scaffolding Unit

The utility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate stems from its bifunctional nature, allowing for sequential chemical modifications. The Boc-protected amine is stable under a wide range of reaction conditions but can be readily deprotected under acidic conditions. The primary amine, on the other hand, is a nucleophile available for immediate reaction, such as amide bond formation. The trans-cyclohexyl ring provides a rigid, non-planar spacer, which can be critical for orienting different parts of a molecule for optimal interaction with biological targets.

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is an ideal building block for PROTAC linkers.[7][8] The primary amine can be readily coupled to a carboxylic acid on either the target-binding or E3 ligase-binding moiety. Following this, the Boc group can be removed to reveal a new primary amine for coupling to the other half of the PROTAC molecule.

Caption: General workflow for PROTAC synthesis using the title compound.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies.[9] Many of these inhibitors feature a core scaffold that interacts with the kinase active site, and various substituents that occupy adjacent pockets to enhance potency and selectivity. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is used to introduce a key amino group, often for interaction with the solvent-exposed region of the kinase or to serve as an attachment point for further chemical elaboration. For instance, in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, this building block can be used to introduce a side chain that improves the pharmacokinetic properties of the final compound.[10][11][12]

Experimental Protocol: A Representative Amide Coupling Reaction

The following is a representative, field-tested protocol for the coupling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate with a carboxylic acid, a common step in the synthesis of PROTACs and other complex molecules.

Objective: To synthesize N-( (trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methyl)-[Carboxylic Acid] amide.

Materials:

-

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid of interest (1.1 eq) and dissolve it in anhydrous DMF.

-

Add tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) to the solution, followed by DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 5 minutes.

-

Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired amide product.

Causality Behind Experimental Choices:

-

HATU and DIPEA: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to ensure the primary amine of the starting material is in its free, reactive form.

-

Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated carboxylic acid intermediate.

-

Aqueous Workup: The NaHCO₃ washes are essential to remove any unreacted carboxylic acid and acidic byproducts from the coupling reaction. The brine wash helps to remove residual water from the organic layer.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion: A Cornerstone of Modern Synthetic Strategy

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is more than just a chemical intermediate; it is a strategic tool that enables the efficient and controlled synthesis of complex, high-value molecules. Its well-defined stereochemistry, robust protecting group, and versatile reactivity make it a cornerstone in the design and development of next-generation therapeutics. For researchers in drug discovery, a comprehensive understanding of this building block's properties and applications is essential for unlocking new synthetic possibilities and accelerating the journey from concept to clinic.

References

-

PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

-

American Elements. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | CAS 177583-27-6. [Link]

-

PubMed. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. [Link]

-

National Center for Biotechnology Information. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. [Link]

-

Supporting Information. General procedure for N-Boc protection of amines. [Link]

- Google Patents. Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

-

SpectraBase. Tert-butyl cyclohexylcarbamate. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-.

-

NET. Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

- Google Patents. Compounds useful as kinase inhibitors.

-

National Center for Biotechnology Information. Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. [Link]

-

ChemRxiv. Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. [Link]

-

PubMed. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. [Link]

-

MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]

-

ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

-

National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Supporting Information. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

-

Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. [Link]

Sources

- 1. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate CAS#: 177583-27-6 [m.chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 6. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications | MDPI [mdpi.com]

A Technical Guide to the Application of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the demand for molecular tools that offer precise control over structure, valency, and spatial orientation is paramount. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate has emerged as a critical building block and structural linker, prized for its unique combination of a conformationally rigid scaffold and orthogonally reactive functional groups. This guide provides an in-depth analysis of its applications, focusing on its pivotal role in the architecture of Proteolysis Targeting Chimeras (PROTACs) and as a versatile intermediate in the synthesis of complex bioactive molecules. We will explore the chemical rationale behind its utility, provide validated experimental protocols for its use, and offer insights into its strategic advantage in designing next-generation therapeutics.

The Molecule: A Strategic Blueprint for Synthesis

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS No. 177583-27-6) is a bifunctional organic compound that provides a robust framework for chemical elaboration.[1][2] Its utility is not merely incidental; it is a direct consequence of three deliberate structural features.

Physicochemical Properties

A foundational understanding of the molecule begins with its basic properties, which dictate its handling, reactivity, and solubility.

| Property | Value | Reference(s) |

| CAS Number | 177583-27-6 | [2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 228.33 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.01 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water | [3] |

The Significance of the Structural Motifs

The power of this molecule lies in the synergistic interplay of its three key components:

-

The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is one of the most common amine protecting groups in organic synthesis, renowned for its stability in a wide range of reaction conditions, yet easily and cleanly removed under acidic conditions.[4] This acid lability allows for an orthogonal synthetic strategy, where the free primary amine can be modified first, followed by the selective deprotection and subsequent reaction of the second amine, enabling the stepwise construction of complex molecules.

-

The trans-1,4-Cyclohexane Scaffold: Unlike flexible alkyl or polyethylene glycol (PEG) chains, the cyclohexane ring is a rigid scaffold. The trans-1,4-substitution pattern is conformationally locked, strongly favoring a chair conformation where both substituents occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).[5][6] This results in a well-defined, linear distance and a fixed spatial relationship between the two functional groups at either end. This conformational rigidity is a critical design element, reducing the entropic penalty of binding and providing precise vectorial control in drug-target interactions.

-

The Primary Aminomethyl Group: The free -CH₂NH₂ group serves as a versatile and nucleophilic reactive handle. It readily participates in standard organic transformations such as acylation, amidation, reductive amination, and sulfonylation, allowing for its covalent attachment to a wide array of other molecules, ligands, or surfaces.

Figure 1: Key structural motifs of the molecule.

Core Application: A Rigid Linker in Targeted Protein Degradation (PROTACs)

The most prominent and impactful application of this compound is as a linker in the design of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[9][10]

Overview of PROTAC Technology

A PROTAC molecule consists of three parts: a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[9] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[11]

Figure 2: General mechanism of PROTAC-mediated protein degradation.

Why tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is an Effective PROTAC Linker

The choice of linker is critical for PROTAC efficacy, as it dictates the geometry of the ternary complex. The trans-cyclohexane scaffold provides a distinct advantage over more flexible linkers:

-

Vectorial Precision: Its rigidity ensures a well-defined distance and orientation between the two ligands, which is crucial for productive ternary complex formation.

-

Reduced Conformational Entropy: By pre-organizing the ligands, the rigid linker minimizes the entropic penalty upon binding, potentially leading to higher affinity and more stable ternary complexes.

-

Improved Physicochemical Properties: Incorporating a saturated carbocyclic ring can improve metabolic stability and other drug-like properties compared to simple alkyl chains.

This compound serves as a "diequatorial" linker, projecting the two points of attachment outwards in a near-linear fashion, making it an ideal component for spanning the distance between a target protein and an E3 ligase.

Application as a Versatile Building Block in Medicinal Chemistry

Beyond PROTACs, the compound is a valuable building block for introducing a rigid, three-dimensional element into drug candidates.[12] This is a key strategy to move beyond "flat" aromatic structures that often plague drug discovery with poor solubility and promiscuous binding.

Its utility has been demonstrated in the synthesis of various biologically active agents, including kinase inhibitors and antivirals.[13] For instance, related carbamate-protected cyclohexylamine derivatives are key intermediates in the synthesis of drugs like the anticoagulant Edoxaban.[14] The synthetic logic is straightforward: one amine is used as an anchor or for initial coupling, while the second, orthogonally protected amine is reserved for a later-stage modification or cyclization step.

General Synthetic Workflow

A typical synthetic sequence involves two main stages: functionalization of the free amine, followed by deprotection and reaction of the second amine.

Figure 3: A generalized synthetic workflow using the bifunctional scaffold.

Key Experimental Protocols

The following protocols are standard, validated methods for the manipulation of this compound.

Protocol: Acylation of the Primary Aminomethyl Group

This protocol describes the formation of an amide bond using the free aminomethyl group.

-

Dissolution: Dissolve tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride or carboxylic acid (1.1 eq.) pre-activated with a coupling agent (e.g., HATU, HOBt/EDC).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Protocol: Boc-Deprotection under Acidic Conditions

This protocol details the removal of the Boc protecting group to liberate the primary amine on the cyclohexane ring.[15][16]

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in an appropriate solvent, typically DCM.

-

Acid Addition: Add a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), typically used as a 20-50% solution in DCM.

-

A solution of 4M HCl in 1,4-dioxane.

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. The use of scavengers like triethylsilane can be beneficial to trap the released tert-butyl cation and prevent side reactions.[17]

-

Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically isolated as its corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the residue can be dissolved in a minimal amount of solvent and neutralized with a base (e.g., saturated aqueous NaHCO₃) before extraction.

Comparative Analysis

trans vs. cis Isomer

The cis-isomer, tert-butyl (cis-4-(aminomethyl)cyclohexyl)carbamate (CAS No. 509143-00-4), also exists.[18] However, the trans isomer is overwhelmingly preferred in research. In the cis isomer, one substituent must occupy a sterically hindered axial position, leading to unfavorable steric effects and a less defined spatial geometry compared to the stable diequatorial conformation of the trans isomer.[12]

Rigid vs. Flexible Linkers

The choice between a rigid and flexible linker is a key decision in drug design, particularly for bivalent molecules like PROTACs.

| Feature | Rigid Linkers (e.g., Cyclohexane-based) | Flexible Linkers (e.g., PEG, Alkyl Chains) |

| Conformational Freedom | Low (pre-organized) | High (multiple conformations) |

| Binding Entropy | Lower entropic penalty | Higher entropic penalty |

| Predictability | High; well-defined geometry | Low; difficult to model |

| Solubility | Can be lower | Often improves aqueous solubility |

| "Hook Effect" | Can be more pronounced | May be less susceptible |

Conclusion and Future Outlook

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is more than a simple chemical; it is a strategic tool for molecular engineering. Its value is derived from a masterful combination of a rigid, predictable scaffold and versatile, orthogonally protected functional groups. Its central role in advancing the field of targeted protein degradation with PROTACs has solidified its importance in modern drug discovery pipelines. As researchers continue to tackle increasingly complex biological targets and explore beyond the traditional "rule of 5" chemical space, the demand for such sophisticated, three-dimensional building blocks will only intensify. Future applications will likely involve its incorporation into other multivalent systems, such as molecular glues, antibody-drug conjugates, and constrained peptides, further cementing its status as an indispensable component in the medicinal chemist's toolbox.

References

-

MedChemExpress. tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate | PROTAC Linker.

-

Benchchem. tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | 166168-16-7.

-

Benchchem. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride.

-

Mandal, K.K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII.

-

MedChemExpress. tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate | Cat. No.: HY-W055910.

-

Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes.

-

Fisher Scientific. Amine Protection / Deprotection.

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

-

Santa Cruz Biotechnology. tert-Butyl trans-4-aminocyclohexylmethylcarbamate | CAS 192323-07-2.

-

Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

-

Scholarship at UWindsor. Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione.

-

Chemistry LibreTexts. 4.4: Conformations of Disubstituted Cyclohexanes.

-

YouTube. Conformational analysis of 1,4 disubstituted cyclohexane.

-

Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

ResearchGate. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2.

-

MedChemExpress. tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | PROTAC Linker.

-

MedChemExpress. tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate | PROTAC Linker.

-

CymitQuimica. tert-Butyl (trans-4-aminomethylcyclohexyl)carbamate | CAS 177583-27-6.

-

Echemi. tert-butyl (trans-4-aminomethylcyclohexyl)carbamate.

-

ChemScene. tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate | 509143-00-4.

-

PubMed. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans.

-

PMC - NIH. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies.

-

Sigma-Aldrich. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR 195314-59-1.

-

American Elements. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | CAS 177583-27-6.

-

Semantic Scholar. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports.

-

PubMed - NIH. Targeted protein degradation by PROTACs.

-

ResearchGate. Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports.

-

MedChemExpress. tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate | PROTAC Linker.

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.

-

Chem-Impex. Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.

-

PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

-

Frontiers. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy.

-

Crysdot. tert-Butyl (trans-4-(3,3-dimethylbutanamido)cyclohexyl)carbamate.

Sources

- 1. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 12. tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | 166168-16-7 | Benchchem [benchchem.com]

- 13. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride | 1393441-75-2 | Benchchem [benchchem.com]

- 14. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. benchchem.com [benchchem.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Structure and Conformational Analysis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a critical building block in modern medicinal chemistry. We delve into the foundational principles governing its three-dimensional structure, with a primary focus on the conformational dynamics of the cyclohexane ring. This document synthesizes theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will explore the energetic preferences that dictate its geometry, the experimental and computational techniques used for its characterization, and the profound implications of its rigid, diequatorial conformation on its function as a molecular scaffold and linker in advanced therapeutics such as PROTACs and antibody-drug conjugates (ADCs).

Introduction: A Molecule of Strategic Importance

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, with the chemical formula C₁₂H₂₄N₂O₂[1][2], is a bifunctional organic molecule that has garnered significant attention in pharmaceutical development.[3] Its structure features a cyclohexane ring substituted at the 1 and 4 positions with a Boc-protected amine and a primary aminomethyl group, respectively. The trans stereochemistry is crucial for its utility, imparting a well-defined and rigid spatial orientation to the two functional groups.[3] This defined geometry makes it an invaluable component in the rational design of complex drug molecules, where precise control over the distance and vectoral relationship between different parts of a molecule is paramount for achieving high-affinity binding to biological targets.[4][5]

This guide will elucidate the core structural features of this molecule, moving from the fundamental principles of cyclohexane stereochemistry to the specific analysis of this compound and its direct applications in drug discovery.

Foundational Principles: The Conformational Landscape of a Disubstituted Cyclohexane

The chemical behavior and biological activity of cyclohexane-containing molecules are inextricably linked to their three-dimensional conformation. Unlike planar aromatic rings, the cyclohexane ring is a dynamic, non-planar system that primarily adopts a low-energy "chair" conformation to minimize steric and torsional strain.[6]

The Chair Conformation: A Strain-Free State

The chair conformation is the most stable arrangement for a cyclohexane ring, as it allows all carbon-carbon bonds to maintain a nearly ideal tetrahedral angle of approximately 109.5°, thus eliminating angle strain.[6] Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain.[6] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six bonds are parallel to the principal axis of the ring, pointing straight up or down.

-

Equatorial (e): Six bonds point out from the "equator" of the ring.

A crucial dynamic feature of the chair conformation is "ring flipping," a rapid interconversion between two chair forms where all axial bonds become equatorial and vice versa.[6]

Substituent Effects and the Dominance of the Equatorial Position

When a substituent replaces a hydrogen atom on the cyclohexane ring, the two possible chair conformations (substituent-axial vs. substituent-equatorial) are no longer equal in energy.[7] The conformation with the substituent in the equatorial position is generally more stable.[7][8] This preference is due to unfavorable steric interactions, known as 1,3-diaxial interactions , that occur when a substituent is in the axial position.[9] These interactions are steric repulsions between the axial substituent and the two other axial hydrogen atoms on the same face of the ring.

The energetic preference for the equatorial position is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[8][10] A larger A-value indicates a stronger preference for the equatorial position due to the greater steric bulk of the substituent.[8][10]

Conformational Analysis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite faces of the ring. This stereochemistry allows for two possible chair conformations: one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial).[9][11]

Caption: A typical workflow for computational conformational analysis.

Application in Drug Development: The Rigid Linker Advantage

The well-defined, rigid structure of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate makes it an ideal linker or scaffold in drug design. In many modern therapeutic modalities, it is necessary to connect two different molecular entities while maintaining a precise distance and orientation between them.

Role in PROTACs and ADCs

-

PROteolysis TArgeting Chimeras (PROTACs): These are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's role is critical; its length and rigidity dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein. A rigid linker like our title compound can pre-organize the two ligands, reducing the entropic penalty of forming the ternary complex and leading to more potent and selective degraders.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug (payload) is attached to a monoclonal antibody via a linker. The linker must be stable in circulation but allow for the release of the payload inside the target cancer cell. The conformational rigidity of the linker can influence the ADC's stability, solubility, and pharmacokinetic properties. The diequatorial conformation of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate ensures that the two functional groups are held at a maximal distance from each other across the ring, providing a linear, rigid spacer. This prevents unwanted folding or collapse of the linker, which could otherwise hinder the binding of the terminal ligands to their respective protein targets. [4]

Experimental Protocol: Synthesis

The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate can be achieved through several routes. A common and efficient method involves the mono-Boc protection of trans-1,4-cyclohexanediaminemethylamine or a related diamine. A representative procedure adapted from established methods for mono-Boc protection of diamines is provided below. [12]

Materials and Reagents

-

trans-1,4-Cyclohexanedimethanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure

-

Dissolution: Dissolve trans-1,4-cyclohexanedimethanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9-1.0 eq) in the same solvent to the cooled diamine solution over 1-2 hours with vigorous stirring. Using a slight excess of the diamine helps to minimize the formation of the di-protected byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.

Conclusion

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a molecule whose utility is fundamentally derived from its well-defined three-dimensional structure. The principles of cyclohexane conformational analysis dictate that it exists almost exclusively in a chair conformation with both the bulky -NH-Boc and the -CH₂-NH₂ substituents in equatorial positions. This diequatorial arrangement minimizes steric strain and results in a rigid, linear scaffold. This structural rigidity is a highly desirable feature in modern drug design, enabling the precise positioning of pharmacophores and functional groups in complex therapeutic agents like PROTACs and ADCs. The synthesis is straightforward, making it an accessible and valuable tool for medicinal chemists. A thorough understanding of its conformational properties is therefore essential for its effective application in the development of next-generation therapeutics.

References

-

Biorunstar. (2025, November 18). What is the impact of peptide linker rigidity on ADC function? Retrieved from [Link]

-

Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

-

Mehar Al Minnath (LetsLearnChem). (2020, December 16). Conformational analysis of 1,4 disubstituted cyclohexane [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, July 12). Is there an A value for the carbaldehyde and vinyl groups? Retrieved from [Link]

-

Nathan. (n.d.). Calculating cyclohexane A-values. The DFT Course. Retrieved from [Link]

-

IUPAC. (n.d.). 'A' value (A00012). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

American Elements. (n.d.). tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. Retrieved from [Link]

-

MDPI. (2026, January 2). Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. Retrieved from [Link]

-

Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Organic Chemistry I. Retrieved from [Link]

-

Baron, M., & Bain, A. D. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. PubMed, 21866952. Retrieved from [Link]

- Google Patents. (n.d.). US2917549A - Preparation of trans-1,4-cyclohexanedimethanol.

-

Hu, Y., Zhao, Z., Liu, Y., Li, G., Wang, A., Cong, Y., Zhang, T., Wang, F., & Li, N. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie International Edition, 57(28), 8859-8863. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of cyclohexa-1,4-dienes by nuclear magnetic resonance. RSC Publishing. Retrieved from [Link]

-

Leah Fisch. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. Retrieved from [Link]

-

Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

Sources

- 1. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]

- 4. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorunstar.com [biorunstar.com]

- 6. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Protected trans-4-(Aminomethyl)cyclohexylamine

Introduction: The Strategic Importance of Boc-Protected Diamines in Drug Discovery

In the landscape of modern drug development, the precise control of molecular architecture is paramount. Bifunctional molecules, such as diamines, are critical building blocks, offering two points of attachment for constructing complex pharmacophores. However, the symmetric nature of many diamines presents a significant synthetic challenge: the selective functionalization of one amino group while the other remains available for subsequent reactions. This guide focuses on a strategically important building block, tert-butyl ((trans-4-aminocyclohexyl)methyl)carbamate, often referred to as Boc-protected trans-4-(aminomethyl)cyclohexylamine.

The trans-cyclohexane scaffold imparts conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. The aminomethyl side chain provides a flexible linker, while the free primary amine serves as a versatile handle for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[1] This combination of features makes Boc-protected trans-4-(aminomethyl)cyclohexylamine a valuable intermediate in the synthesis of a diverse array of therapeutic agents, from kinase inhibitors to antiviral compounds.

This technical guide provides a comprehensive overview of a reliable synthetic route to this key intermediate, along with a detailed protocol for its characterization, empowering researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic strategies.

Synthetic Strategy: Navigating the Challenge of Selective Monoprotection

The synthesis of Boc-protected trans-4-(aminomethyl)cyclohexylamine from its parent diamine, trans-1,4-cyclohexanedimethanamine, hinges on achieving selective mono-N-Boc protection. The primary challenge lies in preventing the formation of the di-Boc-protected byproduct. Several strategies can be employed to favor monoprotection, including using a large excess of the diamine, slow addition of the Boc-anhydride, or modulating the reactivity of the amine nucleophiles.

A particularly elegant and efficient approach involves the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid, one of the two basic amino groups is protonated, rendering it non-nucleophilic. The remaining free amine can then react selectively with the Boc-anhydride. This "one-pot" method is not only efficient but also scalable and avoids the need for tedious chromatographic separation of the mono- and di-protected products.[2]

The following section details a robust experimental protocol adapted from a well-established method for the selective mono-Boc protection of diamines.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the selective mono-Boc protection of trans-1,4-cyclohexanedimethanamine.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a general procedure for the selective mono-Boc protection of diamines and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

trans-1,4-Cyclohexanedimethanamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me3SiCl)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Deionized Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diamine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-cyclohexanedimethanamine (1.0 equivalent) in anhydrous methanol.

-

In situ Salt Formation: Cool the solution to 0°C in an ice bath. While stirring, add chlorotrimethylsilane (1.0 equivalent) dropwise. A white precipitate of the mono-hydrochloride salt may form.

-

Boc Protection: Allow the mixture to warm to room temperature and stir for 30 minutes. Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to dissolve the precipitate, followed by the addition of di-tert-butyl dicarbonate (1.0 equivalent) dissolved in a minimal amount of methanol.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

-

Extraction (1): Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)2O and di-Boc-protected byproduct.

-

Basification: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extraction (2): Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization of Boc-Protected trans-4-(Aminomethyl)cyclohexylamine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on closely related structures and general principles of spectroscopy.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), cyclohexyl protons (multiplets, ~0.9-2.0 ppm), the CH₂-N(Boc) protons (doublet of doublets or triplet, ~2.9-3.1 ppm), and the CH-NH₂ proton (multiplet, ~2.5-2.7 ppm). A broad singlet for the Boc-NH proton may also be observed. |

| ¹³C NMR | Resonances for the tert-butyl carbons (singlet, ~28 ppm), the Boc carbonyl carbon (~156 ppm), the C(CH₃)₃ carbon (~79 ppm), and multiple signals for the cyclohexyl ring carbons and the aminomethyl carbon. |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), N-H bending of the carbamate (~1520 cm⁻¹), and a strong C=O stretching of the carbamate (~1680-1700 cm⁻¹). |

| Mass Spectrometry (ESI+) | A prominent ion corresponding to [M+H]⁺ (m/z = 229.19). |

Trustworthiness: A Self-Validating System

The robustness of this synthetic and analytical workflow lies in its self-validating nature. The selective mono-protection strategy is designed to minimize the formation of the di-protected byproduct, which can be readily identified and separated during the workup and purification steps. Each characterization technique provides a unique and complementary piece of structural information. The presence of both the Boc protecting group and a free primary amine can be unequivocally confirmed by the combination of NMR, IR, and mass spectrometry data. Any significant deviation from the expected data would indicate the presence of impurities or an incorrect structure, prompting further investigation and purification.

Conclusion: An Enabling Technology for Drug Discovery

The synthesis and characterization of Boc-protected trans-4-(aminomethyl)cyclohexylamine, as detailed in this guide, provide a reliable and efficient means of accessing a highly valuable building block for drug discovery and development. The strategic use of a "one-pot" selective monoprotection protocol streamlines the synthesis, making this key intermediate readily available for further chemical transformations. The comprehensive characterization workflow ensures the identity and purity of the final product, instilling confidence in its use in complex, multi-step synthetic campaigns. As the demand for novel and structurally diverse therapeutic agents continues to grow, the methodologies outlined herein will undoubtedly serve as an enabling technology for researchers at the forefront of medicinal chemistry.

References

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Servín-Sánchez, F. A., Gámez-Montaño, R., & Campos-Gaxiola, J. J. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Retrieved from [Link]

Sources

Physical and chemical properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

An In-Depth Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a critical bifunctional building block in modern medicinal chemistry and drug development. The document delineates its core physical and chemical properties, provides detailed protocols for its synthesis and characterization, explores its significant applications, and outlines essential safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction and Molecular Overview

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS No: 177583-27-6) is a diamine derivative featuring a rigid cyclohexane scaffold.[1][2][3] Its structure is uniquely defined by two key functional groups at opposite ends of the trans-configured cyclohexane ring: a primary amine (-CH₂NH₂) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This arrangement makes it an exceptionally valuable linker and intermediate in multi-step organic synthesis.

The Boc group serves as a stable, yet readily cleavable, protecting group for one of the amine functionalities, allowing for selective reaction at the primary amine. The trans-cyclohexane core provides a conformationally restricted, non-aromatic spacer, which is often desirable in drug design to improve metabolic stability and control molecular geometry.[2] These features have positioned the molecule as a go-to component in the synthesis of complex pharmaceutical agents, including enzyme inhibitors and PROTACs (PROteolysis TArgeting Chimeras).[4][5][6]

Caption: Chemical structure of the title compound.

Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. These parameters dictate suitable reaction conditions, purification strategies, and storage requirements.

Physical Characteristics

The compound is typically supplied as a white to off-white solid, which is slightly soluble in water but shows good solubility in common organic solvents like methanol, dichloromethane, and DMSO.[3][7] This solubility profile is a direct consequence of its hybrid structure, which contains both polar amine groups and a nonpolar hydrocarbon backbone.[2]

Tabulated Properties

The following table summarizes the key quantitative properties of the molecule, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 177583-27-6 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3][8] |

| Molecular Weight | 228.33 g/mol | [1][3][8] |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | [1][8] |

| Appearance | White to off-white solid | [7] |

| Boiling Point | 342.4 ± 11.0 °C (Predicted) | [1][3][7] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 12.52 ± 0.40 (Predicted) | [3][7] |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [7] |

Chemical Reactivity and Stability

The molecule's reactivity is dominated by its two distinct amine groups.

-

Primary Amine (-CH₂NH₂): This group is nucleophilic and readily participates in standard amine reactions, such as acylation, alkylation, reductive amination, and amide bond formation. Its accessibility makes it the primary site for synthetic elaboration.

-

Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl group is a robust protecting group, stable to most nucleophilic and basic conditions. This stability is the cornerstone of the molecule's utility, as it ensures the selective functionalization of the primary amine. The Boc group is efficiently cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane), liberating the second amine for subsequent reactions. This deprotection step is often a key part of multi-step syntheses.[5]

The compound is generally stable under recommended storage conditions.[7][9] Incompatible materials include strong oxidizing agents, strong acids, and strong bases, which can either degrade the molecule or prematurely cleave the Boc group.[9]

Synthesis and Purification

Understanding the synthesis of this building block is crucial for ensuring its quality and for troubleshooting its use in subsequent reactions. A common and reliable method involves the reduction of a corresponding azide intermediate.

Synthetic Workflow: Staudinger Reduction Approach

This pathway is favored for its mild conditions and high functional group tolerance. The causality is clear: an azide is an excellent, non-basic precursor to a primary amine, and the Staudinger reaction provides a clean method for its reduction without affecting the sensitive Boc group.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Azide Reduction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Step 1: Azide Intermediate Synthesis.

-

Dissolve tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.2 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide intermediate.

-

-

Step 2: Staudinger Reduction.

-

Dissolve the crude azide intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 9:1 v/v).

-

Add triphenylphosphine (PPh₃, 1.1 equivalents) portion-wise at room temperature.

-

Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

-

Step 3: Purification.

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing a small amount of triethylamine (~0.5%) to prevent product streaking.

-

Combine the fractions containing the pure product and concentrate under vacuum to yield tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate as a solid.

-

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized or purchased material before its use.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the cyclohexane ring will appear as a series of complex multiplets in the 1.0-2.0 ppm region. The -CH₂- protons adjacent to the primary amine will typically be a doublet around 2.5-2.7 ppm.

-

IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. Expect to see a strong C=O stretching vibration from the carbamate group around 1680-1700 cm⁻¹. N-H stretching and bending vibrations for both the primary amine and the carbamate will also be present.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.3.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a versatile tool in several areas of pharmaceutical research.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The molecule is a common starting point for the synthesis of more complex APIs.[2][5] Its rigid scaffold and orthogonally protected amines allow for the controlled, stepwise addition of different pharmacophores, making it invaluable in constructing molecules designed to interact with specific biological targets.[5][10]

Linker for PROTACs and Molecular Glues

Perhaps its most cutting-edge application is in the field of targeted protein degradation. It serves as a linker component in the synthesis of PROTACs.[6] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.

Sources

- 1. americanelements.com [americanelements.com]

- 2. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | 166168-16-7 | Benchchem [benchchem.com]

- 5. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate CAS#: 177583-27-6 [m.chemicalbook.com]

- 8. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For the modern researcher and drug development professional, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS: 177583-27-6) represents a key building block in the architecting of novel therapeutics. Its unique structural combination of a rigid cyclohexane scaffold, a primary amine, and a strategically placed Boc-protecting group offers a versatile platform for intricate molecular design. This guide provides an in-depth exploration of its chemical properties, safety protocols, and handling procedures, grounded in the practical realities of a research and development environment. The focus here is not merely on procedural steps but on the underlying chemical principles that dictate safe and effective use, ensuring both personnel safety and experimental integrity.

Compound Profile and Strategic Importance in Drug Discovery

At its core, tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a bifunctional molecule designed for controlled, sequential reactivity. The tert-butoxycarbonyl (Boc) protecting group renders one of the primary amines temporarily inert, allowing for selective functionalization of the free aminomethyl group. This strategic design is pivotal in multi-step syntheses where precise control over reactive sites is paramount.

The trans-conformation of the cyclohexane ring provides a conformationally restricted and predictable three-dimensional structure. This rigidity is highly desirable in drug design as it can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding.

Key Applications in Medicinal Chemistry:

-

Scaffold for Novel Therapeutics: The cyclohexane core serves as a robust scaffold for the synthesis of a wide range of biologically active molecules, including analgesics and anti-inflammatory medications.[1]

-

Linker in PROTACs: This compound is increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The defined length and stereochemistry of the cyclohexane linker are critical for optimizing the spatial orientation of the two ends of the PROTAC for effective ternary complex formation.

Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards associated with tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its risk profile.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem CID 2756045.[3]

The primary hazards are associated with its irritant properties and acute oral toxicity. The presence of the free primary amine contributes to its basicity and potential to cause skin and eye irritation. As a fine solid, inhalation of dust can lead to respiratory tract irritation.

Personal Protective Equipment (PPE): A Self-Validating System of Defense

The selection of appropriate PPE is not a matter of simple compliance but a critical, self-validating system to prevent exposure. The following PPE is mandatory when handling tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate:

-

Eye Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

-

Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or when there is a potential for aerosolization, a NIOSH-approved respirator with a particulate filter is required.

-

Protective Clothing: A laboratory coat is standard. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn.

Laboratory Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is fundamental to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Chemical Reactivity and Stability Considerations

The Boc-protecting group is the most chemically sensitive feature of the molecule. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1] This reactivity profile dictates the following handling precautions:

-

Avoidance of Acids: The compound should not be stored or handled in proximity to strong acids, as this will lead to the premature removal of the Boc group, yielding the corresponding diamine and potentially initiating unintended side reactions.

-

Incompatible Materials: Keep away from strong oxidizing agents.[4]

Recommended Storage Conditions

Proper storage is crucial for maintaining the compound's purity and stability.

-

Temperature: Store in a cool, dry place. Recommended storage is under inert gas (nitrogen or argon) at 2–8 °C.[1]

-

Atmosphere: The container should be tightly sealed to prevent moisture ingress.

-

Inert Gas: For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent gradual degradation.

Step-by-Step Weighing and Dispensing Protocol

The following protocol outlines the safe procedure for weighing and dispensing the solid compound:

-

Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a clean weighing vessel, spatula, and labeled receiving flask.

-

PPE: Don all required personal protective equipment.

-

Dispensing: Carefully open the container in the fume hood. Use a clean, dry spatula to transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.

-

Closure: Securely close the main container immediately after dispensing to minimize exposure to air and moisture.

-

Transfer: Transfer the weighed solid to the reaction vessel.

-

Decontamination: Clean the spatula and weighing vessel. Wipe down the work surface in the fume hood.

-

Waste Disposal: Dispose of any contaminated materials, such as weighing paper or gloves, in the designated solid hazardous waste container.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[6] |

Spill Response Protocol

A minor spill of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate should be managed as follows:

-

Evacuate and Ventilate: Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear appropriate PPE, including respiratory protection.

-

Containment: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collection: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste containing tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate must be treated as hazardous chemical waste.

-

Solid Waste: Unused compound and contaminated disposable materials (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealed container for solid hazardous waste.

-

Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.

-

Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.

Visualizing Workflows and Logical Relationships

To further clarify the safety and handling protocols, the following diagrams illustrate key decision-making processes.

Caption: A stepwise workflow for the safe handling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.

Caption: Decision tree for responding to a spill of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate.

Conclusion

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is a valuable tool in the arsenal of the medicinal chemist. Its utility, however, is matched by its potential hazards. By approaching its handling with a deep understanding of its chemical properties and a disciplined adherence to safety protocols, researchers can mitigate risks and unlock its full potential in the synthesis of next-generation therapeutics. This guide serves as a foundational document to foster a culture of safety and excellence in the laboratory.

References

-

PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6175-6196. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14249-14303. [Link]

-

Taylor & Francis Online. Selective Mono‐BOC Protection of Diamines. [Link]

-

PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate - GHS Classification. [Link]

Sources

Solubility Profile of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: A Guide for Drug Development

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in organic solvents. As a key building block in medicinal chemistry, understanding the solubility characteristics of this molecule is paramount for reaction optimization, purification, formulation, and overall drug development success.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, detailed protocols for accurate measurement, and guidance on interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for solubility assessment.

Introduction and Strategic Importance